molecular formula C10H11NO3S B1434703 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1708428-02-7

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1434703
CAS RN: 1708428-02-7
M. Wt: 225.27 g/mol
InChI Key: DOKJPHVSZBSJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole-2-carboxylic acid, a related compound, is a heterocyclic building block used in the synthesis of various pharmaceutical compounds . It’s a white solid that arises in nature by dehydrogenation of the amino acid proline .


Synthesis Analysis

The synthesis of pyrroles can be achieved through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For example, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the melting point of pyrrole-2-carboxylic acid is 204-208 °C (dec.) (lit.) .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is structurally related to pyrrole derivatives that are central to successful drugs like Atorvastatin and Sunitinib . Its core structure, being a pyrrole derivative, is a key scaffold in pharmaceuticals due to its presence in compounds with a wide range of biological activities.

Antimalarial Activity

Pyrrole derivatives have been identified as bioactive compounds with potential antimalarial activities . The thieno[3,2-b]pyrrole moiety can be modified to enhance its efficacy against malaria-causing parasites.

HIV-1 Protease Inhibition

Compounds with a pyrrole core have shown inhibitory activity against HIV-1 protease, an enzyme critical for the life cycle of the HIV virus . This makes them valuable for the development of anti-HIV medications.

Organic Synthesis

The compound can serve as a precursor in the synthesis of various organic molecules. Its reactivity allows for the creation of complex structures that are important in organic chemistry research and development .

Bio-renewable Feedstocks

Research has been conducted on the synthesis of pyrrole derivatives from bio-renewable feedstocks, which is crucial for sustainable chemistry. This compound could potentially be synthesized from cellulose- and chitin-based feedstocks, contributing to greener chemical processes .

Chemical Space Exploration

The use of this compound and its derivatives can help establish a chemical space for the development of new molecules. It can lead to the discovery of novel compounds with unique properties and applications .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For example, pyrrole-2-carboxylic acid has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, thieno[2,3-b]pyrroles, which are isosteric analogs of indoles, are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . Therefore, the development of new synthetic methods and the study of their biological activity could be potential future directions.

Mechanism of Action

properties

IUPAC Name

4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJPHVSZBSJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C1C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.